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Compound of Interest

Compound Name: (E)-[6]-Dehydroparadol

Cat. No.: B1663509 Get Quote

CAS Number: 878006-06-5

Synonyms: (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, M15

Abstract
(E)-Dehydroparadol, an oxidative metabolite of the ginger constituent[1]-shogaol, has emerged

as a compound of significant interest in the fields of oncology and chemoprevention. Identified

as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway,

it plays a crucial role in cellular antioxidant and detoxification responses. This technical guide

provides an in-depth overview of (E)-Dehydroparadol, consolidating available data on its

chemical properties, synthesis, biological activities, and mechanism of action. Detailed

experimental protocols for its synthesis and biological evaluation are presented, alongside a

comprehensive summary of quantitative data. Furthermore, key signaling pathways and

experimental workflows are visualized to facilitate a deeper understanding of its cellular

functions. This document is intended to serve as a core resource for researchers, scientists,

and drug development professionals engaged in the study of this promising bioactive molecule.

Chemical and Physical Properties
(E)-Dehydroparadol is a phenolic compound characterized by a vanilloid head group and an

α,β-unsaturated ketone in its aliphatic chain. This structural feature is critical for its biological

activity.
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Property Value Source

Molecular Formula C₁₇H₂₄O₃ -

Molecular Weight 276.37 g/mol -

IUPAC Name

(E)-1-(4-hydroxy-3-

methoxyphenyl)dec-1-en-3-

one

-

Appearance Solid -

Solubility Soluble in DMSO -

Synthesis
The synthesis of (E)-Dehydroparadol can be achieved via a Claisen-Schmidt condensation

reaction. This method involves the base-catalyzed reaction of an aldehyde with a ketone to

form an α,β-unsaturated ketone.

Experimental Protocol: Synthesis via Claisen-Schmidt
Condensation
Materials:

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

2-Octanone

Sodium hydroxide (NaOH)

Ethanol

Hydrochloric acid (HCl)

Ethyl acetate

Hexane
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Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Formation of the Enolate: In a round-bottom flask, dissolve 2-octanone in ethanol. To this

solution, add an aqueous solution of sodium hydroxide dropwise at room temperature with

constant stirring. This will facilitate the formation of the enolate of 2-octanone.

Condensation Reaction: Dissolve vanillin in ethanol in a separate flask. Slowly add the

vanillin solution to the enolate solution. Allow the reaction mixture to stir at room temperature

for 24-48 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of

hydrochloric acid until it reaches a pH of approximately 7. The crude product may precipitate

out of the solution.

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and

wash with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude product by silica gel column chromatography using a hexane-

ethyl acetate gradient system to yield pure (E)-Dehydroparadol.

Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Mechanism of Action
(E)-Dehydroparadol exhibits significant biological activities, primarily attributed to its ability to

activate the Nrf2 signaling pathway and induce apoptosis in cancer cells.
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Nrf2 Activation
(E)-Dehydroparadol is a potent activator of the Keap1-Nrf2 pathway, a critical cellular defense

mechanism against oxidative and electrophilic stress. The α,β-unsaturated ketone moiety in

(E)-Dehydroparadol acts as a Michael acceptor, enabling it to react with nucleophilic cysteine

residues on the Nrf2 inhibitor, Keap1. This covalent modification leads to a conformational

change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing the ubiquitination and

subsequent proteasomal degradation of Nrf2. The stabilized Nrf2 then translocates to the

nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of

its target genes, initiating their transcription. These genes encode a wide array of cytoprotective

proteins, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone

oxidoreductase 1 [NQO1]) and enzymes involved in glutathione biosynthesis.
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Start: Seed Cells in 96-well plate

Incubate 24h

Treat with (E)-Dehydroparadol

Incubate for desired time (e.g., 24h)

Add MTT solution

Incubate 4h

Remove medium & add DMSO

Measure Absorbance at 570 nm

Analyze Data (Calculate IC50)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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